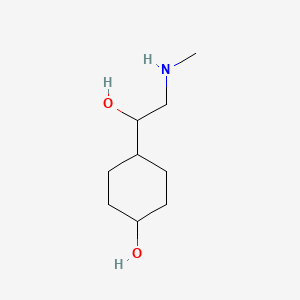![molecular formula C8H7N3O3 B13959785 (6-Nitro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13959785.png)
(6-Nitro-1H-benzo[d]imidazol-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science. The presence of a nitro group at the 6th position and a methanol group at the 1st position of the benzimidazole ring imparts unique properties to this compound.
Métodos De Preparación
The synthesis of 1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- typically involves the following steps:
Cyclization Reaction: The formation of the benzimidazole ring can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Methanol Substitution: The methanol group can be introduced at the 1st position through a substitution reaction involving methanol and a suitable leaving group.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure the efficiency of the process.
Análisis De Reacciones Químicas
1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methanol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1H-BENZIMIDAZOLE-1-METHANOL, 6-AMINO-.
Aplicaciones Científicas De Investigación
1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Material Science: It is used in the synthesis of advanced materials such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- can be compared with other benzimidazole derivatives such as:
1H-BENZIMIDAZOLE-1-METHANOL, 5-NITRO-: Similar structure but with the nitro group at the 5th position, which may result in different biological activity.
1H-BENZIMIDAZOLE-1-METHANOL, 6-AMINO-: The amino group at the 6th position instead of the nitro group, leading to different chemical reactivity and applications.
The uniqueness of 1H-BENZIMIDAZOLE-1-METHANOL, 6-NITRO- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7N3O3 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
(6-nitrobenzimidazol-1-yl)methanol |
InChI |
InChI=1S/C8H7N3O3/c12-5-10-4-9-7-2-1-6(11(13)14)3-8(7)10/h1-4,12H,5H2 |
Clave InChI |
KFJYDWSKIVMOOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


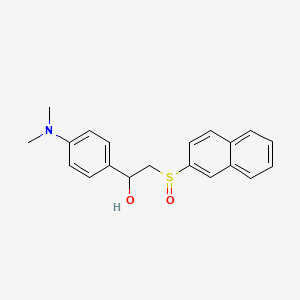
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
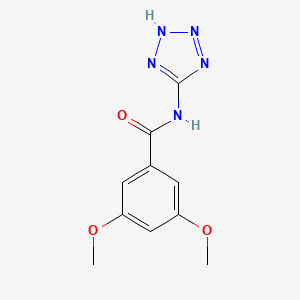

![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)
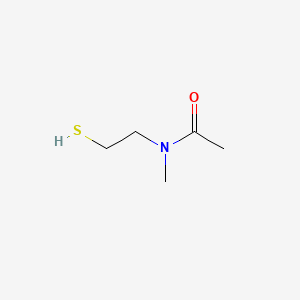

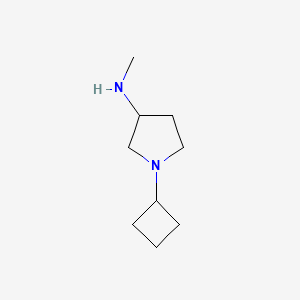
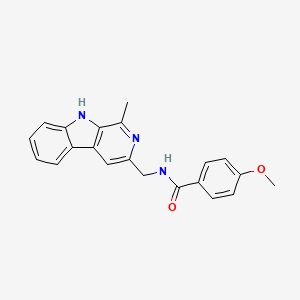
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)

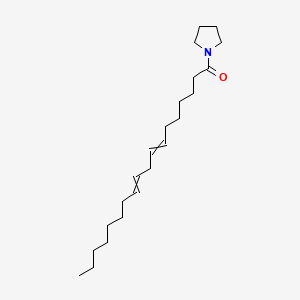
![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)
